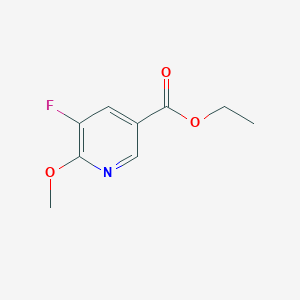

Ethyl 5-fluoro-6-methoxynicotinate

Description

Ethyl 5-fluoro-6-methoxynicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with fluoro and methoxy groups at positions 5 and 6, respectively, and an ethyl ester at position 2. Its reactivity is influenced by the electron-withdrawing fluoro group and electron-donating methoxy group, which modulate its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name |

ethyl 5-fluoro-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-3-14-9(12)6-4-7(10)8(13-2)11-5-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGGYWIGWLOUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-fluoro-2-methoxynicotinate can be synthesized through various methods. One common approach involves the esterification of 5-fluoro-2-methoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of Ethyl 5-fluoro-2-methoxynicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-2-methoxynicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-fluoro-2-methoxynicotinate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Methyl 5-Fluoro-6-Methoxynicotinate

Structural Relationship : Differs only in the ester group (methyl vs. ethyl).

Key Properties :

- Solubility : Requires heating to 37°C and sonication for dissolution in DMSO, indicating moderate solubility .

- Stability : Storage at -80°C ensures stability for 6 months, while -20°C limits viability to 1 month .

- Commercial Availability : Priced at €43/g (1g) and €350/10g, indicating cost-effectiveness for small-scale research .

Applications : Used in formulation studies requiring precise solubility profiles, such as in vivo pharmacokinetic assays .

5-Fluoro-6-Methoxynicotinic Acid

Structural Relationship : Replaces the ethyl ester with a carboxylic acid group.

Key Properties :

- Reactivity : Higher polarity due to the carboxylic acid group, enhancing solubility in aqueous buffers but reducing lipid membrane permeability .

- Synthetic Utility : Often generated via hydrolysis of ester derivatives (e.g., ethyl or methyl esters) under basic conditions, as described in Example 22 of .

Applications : Serves as a precursor for metal-organic frameworks or covalent inhibitors due to its reactive carboxylate group.

6-Ethoxy-5-Fluoronicotinaldehyde

Structural Relationship : Ethoxy group replaces the methoxy group at position 6.

Key Properties :

Ethyl 5-(Aminocarbonothioyl)-6-Methyl-2-(Trifluoromethyl)Nicotinate

Structural Relationship: Incorporates a trifluoromethyl group and an aminocarbonothioyl substituent. Key Properties:

- Lipophilicity : The trifluoromethyl group increases hydrophobicity, enhancing blood-brain barrier penetration in drug design .

- Stability : The thiocarbonyl group may confer resistance to enzymatic degradation compared to esters .

Applications : Investigated in antiviral and anticancer research due to its unique electronic profile.

Comparative Data Table

Research Findings and Implications

- Ester vs. Acid : The ethyl ester derivative exhibits superior stability in organic solvents compared to the carboxylic acid, making it preferable for long-term storage and organic-phase reactions .

- Substituent Effects : Ethoxy and trifluoromethyl groups enhance lipophilicity but may complicate synthetic scalability due to steric hindrance .

- Cost vs. Utility : Mthis compound is more cost-effective for small-scale studies, while the ethyl variant may offer tailored pharmacokinetics in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.